5H-Benzo[c][1,7]naphthyridin-6-one
Description
Structure
3D Structure
Properties
CAS No. |
89052-51-7 |
|---|---|
Molecular Formula |
C12H8N2O |
Molecular Weight |
196.20 g/mol |
IUPAC Name |
5H-benzo[c][1,7]naphthyridin-6-one |
InChI |
InChI=1S/C12H8N2O/c15-12-10-4-2-1-3-8(10)9-5-6-13-7-11(9)14-12/h1-7H,(H,14,15) |
InChI Key |
RGJWBNVVXDVAMV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=NC=C3)NC2=O |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Transformations of 5h Benzo C 1 2 Naphthyridin 6 One and Its Analogues
Strategies for the Construction of the Benzo[c]acs.orgnih.govnaphthyridinone Ring System
A variety of synthetic methods have been developed to construct the benzo[c] acs.orgnih.govnaphthyridinone core, ranging from multicomponent reactions to classical named reactions.
Cascade reactions, which involve a series of intramolecular transformations, and multicomponent reactions (MCRs), where three or more reactants combine in a single operation, offer efficient pathways to complex molecular architectures.
A notable example is the synthesis of 5-aryl-benzo[f] acs.orgnih.govnaphthyridines through a microwave-assisted one-pot process that combines an Ugi three-component reaction (Ugi-3CR) with an intramolecular aza-Diels-Alder cycloaddition, followed by an aromatization step. nih.govmdpi.comnih.gov This strategy utilizes trifunctional dienophile-containing ester-anilines, substituted benzaldehydes, and a specific isocyanide as starting materials. nih.gov The initial Ugi adduct contains both aza-diene and dienophile functionalities, which then undergo an in situ aza-Diels-Alder reaction to form an oxa-bridged intermediate. mdpi.comnih.gov Subsequent aromatization through dehydration and oxidation yields the desired polysubstituted 5-aryl-benzo[f] acs.orgnih.govnaphthyridines. nih.gov This approach is significant as it allows for the synthesis of benzo[f] acs.orgnih.govnaphthyridines with a substituted aromatic ring at the C-5 position, a previously unpublished structural motif. nih.gov
Another cascade process involves the K2S2O8-mediated dehydrogenative aromatization and intramolecular C(sp²)–H amidation of 1,4-dihydropyridines to produce multisubstituted benzo[c] nih.govresearchgate.netnaphthyridine-6-ones in moderate to good yields. researchgate.netresearchgate.net
| Reaction Type | Key Features | Product | Reference(s) |
| Ugi-3CR/Aza-Diels-Alder/Aromatization | Microwave-assisted, one-pot, multicomponent | 5-Aryl-benzo[f] acs.orgnih.govnaphthyridines | nih.govmdpi.comnih.gov |
| Dehydrogenative Aromatization/C(sp²)–H Amidation | K2S2O8-mediated cascade | Multisubstituted benzo[c] nih.govresearchgate.netnaphthyridine-6-ones | researchgate.netresearchgate.net |
Rearrangement reactions provide another powerful tool for the synthesis of benzo[c] acs.orgnih.govnaphthyridinones. A notable method involves the aluminum chloride-mediated rearrangement of 7-aryl-substituted oxazolo[5,4-b]pyridines. acs.org This reaction proceeds under mild conditions (90 °C) with fast reaction times (<4 hours) and is compatible with air and moisture, utilizing inexpensive commercial reagents. acs.org This approach is particularly useful for accessing synthetically challenging benzo[c] acs.orgnih.govnaphthyridinones from various electron-rich (hetero)arene substrates. acs.org
Similarly, a two-step synthesis of dibenzo[b,h] acs.orgacs.orgnaphthyridin-7(12H)-ones involves the conversion of 3-amino-2-phenylquinolin-4(1H)-one to 4-phenyl acs.orgresearchgate.netoxazolo[4,5-c]quinolines, followed by a rearrangement under the action of AlCl3. researchgate.netresearchgate.net This method offers a broader scope of accessible products compared to one-step methods like the Pictet-Spengler reaction. researchgate.netresearchgate.net
The Hofmann and Curtius rearrangements are also relevant for the synthesis of primary amines from carboxylic acid derivatives, which can be precursors in the construction of nitrogen-containing heterocycles. libretexts.org
Cycloaddition reactions are fundamental in constructing cyclic systems. A ruthenium-catalyzed [2+2+2] cycloaddition of 1,7-diynes with cyanamides has been reported for the synthesis of benzo[c] nih.govresearchgate.netnaphthyridinones and their benzo[c] researchgate.netrsc.orgnaphthyridinone isomers. researchgate.netacs.orgnih.govfigshare.com This method demonstrates good functional group tolerance and provides the products in yields up to 79% with high regioselectivity. researchgate.netacs.org
The Diels-Alder reaction is another key cycloaddition strategy. For instance, the intramolecular Diels-Alder reaction of o-furyl(allylamino)pyridines, mediated by microwave irradiation in the presence of an acid catalyst, leads to the formation of 5,6-dihydrobenzo[c] acs.orgacs.orgnaphthyridines. nih.gov
The Friedländer synthesis, a condensation reaction between a 2-aminobenzaldehyde (B1207257) or 2-aminoketone with a compound containing a reactive α-methylene group, is a classic and versatile method for preparing quinolines and their aza-analogs, naphthyridines. nih.govwikipedia.org This reaction can be catalyzed by various acids and Lewis acids. wikipedia.org It has been successfully applied to the synthesis of polysubstituted quinolines and naphthyridines. nih.govtubitak.gov.tr Ionic liquids have also been employed as efficient and green catalysts for the Friedländer synthesis of 1,8-naphthyridines. acs.org
The Skraup synthesis, which involves the reaction of an aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent, is another traditional method for quinoline (B57606) synthesis that can be adapted for naphthyridine derivatives. researchgate.netnih.gov A modified Skraup synthesis has been used to prepare 5,10-dihydrobenzo[b] acs.orgacs.orgnaphthyridin-10-one derivatives. nih.gov
| Named Reaction | Reactants | Product | Reference(s) |
| Friedländer Synthesis | 2-aminobenzaldehyde/ketone + α-methylene compound | Quinolines/Naphthyridines | nih.govwikipedia.orgtubitak.gov.tr |
| Skraup Synthesis | Aniline + Glycerol + Sulfuric Acid + Oxidizing Agent | Quinolines/Naphthyridines | researchgate.netnih.gov |
Functionalization and Derivatization Approaches for 5H-Benzo[c]acs.orgnih.govnaphthyridin-6-one Analogues
The functionalization of the pre-formed benzo[c] acs.orgnih.govnaphthyridinone ring system is crucial for exploring structure-activity relationships and developing new derivatives with desired properties.
Regioselective functionalization allows for the precise introduction of substituents at specific positions of the heterocyclic core. For instance, the regioselective functionalization of 5-hydroxy-6-azaindazole and 3-hydroxy-2,6-naphthyridine has been explored to develop growth vectors for fragment elaboration in drug discovery. rsc.org In this context, the pyridone oxygen and pyrazole (B372694) nitrogen can be selectively functionalized. rsc.org
Arylation at the α-carbon of the pyridone moiety has been achieved through a transition-metal-free radical cross-coupling with aryl hydrazines under mild conditions, without the need for protecting the hydroxypyridine. rsc.org Furthermore, a method for the regioselective C-3 functionalization of a 6-azaindazole derivative was developed via a novel base-mediated N-to-C migration of an N-1 sulfonamide to yield a C-3 sulfone. rsc.org
In the case of benzo[b] acs.orgrsc.orgnaphthyridine derivatives, N-alkylation has been performed to introduce methyl and benzyl (B1604629) groups. nih.govmdpi.com Subsequent reactions, such as the introduction of a phenylethynyl group at the C1 position, have also been demonstrated. nih.govmdpi.com
Side Chain Modifications and Transformations
The functionalization of the 5H-benzo[c] nih.govrsc.orgnaphthyridin-6-one core through the modification of its side chains is a key strategy for modulating its properties. Research has demonstrated the reactivity of substituted benzo[c] nih.govrsc.orgnaphthyridine derivatives, allowing for a range of transformations.
A study on the reactivity of 2-methyl-6-phenylbenzo[c] nih.govrsc.orgnaphthyridine has provided valuable insights into potential side chain modifications. osi.lv The methyl group at the 2-position serves as a handle for various transformations. For instance, alkylation reactions can introduce diverse substituents, thereby altering the steric and electronic properties of the molecule. Furthermore, the synthesis of 4-chloro-2-methyl-6-phenylbenzo[c] nih.govrsc.orgnaphthyridine opens up avenues for nucleophilic substitution reactions at the 4-position, allowing for the introduction of nitrogen and sulfur nucleophiles. osi.lv This highlights the potential for creating a library of analogues with varied side chains at multiple positions.
More complex side chains have been successfully introduced onto related naphthyridine scaffolds. For example, novel benzo[b] nih.govresearchgate.netnaphthyridine derivatives bearing phenylethynyl and indol-3-yl groups have been synthesized. nih.gov The introduction of a phenylethynyl group was achieved through the reaction of 10-chloro-1,2,3,4-tetrahydrobenzo[b] nih.govresearchgate.netnaphthyridines with phenylacetylene (B144264) and a copper(I) iodide catalyst. nih.gov Similarly, the attachment of an indol-3-yl moiety demonstrates the feasibility of incorporating larger, biologically relevant fragments. These methodologies, while applied to a different isomer, suggest that similar transformations could be adapted for the functionalization of the 5H-benzo[c] nih.govrsc.orgnaphthyridin-6-one core.
The interaction of these modified side chains can lead to further interesting chemistry. For instance, the phenylethynyl derivatives of benzo[b] nih.govresearchgate.netnaphthyridines were found to be highly reactive towards activated alkynes, leading to Stevens rearrangement products and the formation of 2-vinylquinolines. nih.gov The interaction of 1-indol-3-yl derivatives with acetylacetylene resulted in the expansion of the tetrahydropyridine (B1245486) ring to form an azocine (B12641756) ring system. nih.gov These examples underscore the rich and diverse chemical transformations that can be accessed through judicious side chain modification.
Table 1: Examples of Side Chain Modifications on Benzo-fused Naphthyridine Scaffolds
| Starting Material | Reagents and Conditions | Modified Product | Reference |
| 2-methyl-6-phenylbenzo[c] nih.govrsc.orgnaphthyridine | POCl₃ | 4-chloro-2-methyl-6-phenylbenzo[c] nih.govrsc.orgnaphthyridine | osi.lv |
| 10-chloro-1,2,3,4-tetrahydrobenzo[b] nih.govresearchgate.netnaphthyridines | Phenylacetylene, CuI, DIAD, THF | 2-Alkyl-10-chloro-1-phenylethynyl-1,2,3,4-tetrahydrobenzo[b] nih.govresearchgate.netnaphthyridines | nih.gov |
| 1-indol-3-yl-benzo[b] nih.govresearchgate.netnaphthyridine derivatives | Acetylacetylene, isopropanol | Azocino[4,5-b]quinoline derivatives | nih.gov |
This table is generated based on data from the text and is for illustrative purposes.
Green Chemistry Approaches in Naphthyridinone Synthesis (e.g., "on-water" reactions)
The principles of green chemistry are increasingly being integrated into the synthesis of complex heterocyclic compounds like naphthyridinones. A significant advancement in this area is the development of "on-water" reactions, which leverage the unique properties of water to facilitate chemical transformations, often with enhanced reaction rates and selectivities.
A notable example is the regioselective, one-pot, multi-component synthesis of benzo[c]pyrazolo rsc.orgnih.govnaphthyridine derivatives, which are structurally very similar to the 5H-benzo[c] nih.govrsc.orgnaphthyridin-6-one core. nih.govrsc.org This efficient and environmentally benign protocol utilizes water as the solvent for the reaction of isatin, malononitrile, and 3-aminopyrazole. nih.govrsc.org The reaction proceeds through a Knoevenagel condensation followed by a Michael addition, hydrolysis, cyclization, decarboxylation, and aromatization to afford the target naphthyridines in good to excellent yields. nih.govrsc.org
The key advantages of this "on-water" approach include:
Use of an environmentally benign solvent: Water is non-toxic, non-flammable, and readily available.
Operational simplicity: The reaction can often be carried out without the need for anhydrous conditions or inert atmospheres.
Reduced waste: The one-pot nature of the reaction minimizes the number of purification steps and the generation of waste.
Transition-metal-free: This particular synthesis avoids the use of often toxic and expensive transition metal catalysts. nih.govrsc.org
The synthesis of benzo[c]pyrazolo rsc.orgnih.govnaphthyridines was also achieved through a two-step procedure involving the formation of a spiro[indoline-3,4′-pyrazolo[3,4-b]pyridine] intermediate. rsc.orgnih.gov Significantly, the synthesis of this intermediate was also accomplished using a catalyst-free, "on-water" fusion method. rsc.orgnih.gov This further highlights the power of aqueous reaction conditions for the construction of complex heterocyclic systems. While the direct "on-water" synthesis of 5H-benzo[c] nih.govrsc.orgnaphthyridin-6-one itself has not been explicitly reported in the searched literature, the successful application of this methodology to a very close analogue strongly suggests its feasibility and potential for a greener synthesis of the target compound.
Stereochemical Control and Asymmetric Synthesis in Naphthyridinone Chemistry
Achieving stereochemical control in the synthesis of complex molecules is a cornerstone of modern organic chemistry. While the core of 5H-benzo[c] nih.govrsc.orgnaphthyridin-6-one is planar, the introduction of substituents can create stereocenters, making enantioselective synthesis a critical consideration for accessing specific stereoisomers.
Direct examples of asymmetric synthesis for the 5H-benzo[c] nih.govrsc.orgnaphthyridin-6-one scaffold are not prevalent in the reviewed literature. However, advancements in the asymmetric synthesis of related naphthyridine systems provide a roadmap for potential strategies. A significant achievement is the asymmetric synthesis of a 5,6,7,8-tetrahydro-1,6-naphthyridine (B1252419) scaffold. nih.gov This synthesis featured a ruthenium-catalyzed enantioselective transfer hydrogenation as the key step to introduce chirality. nih.gov This approach, while demonstrated on a reduced and different isomeric system, highlights the potential of transition-metal catalysis for the enantioselective synthesis of naphthyridine derivatives.
Furthermore, the principles of stereoselective synthesis can be gleaned from other heterocyclic systems. For instance, the stereoselective synthesis of α,β-unsaturated imine-benzodiazepines has been achieved through a condensation reaction. nih.gov The mechanism involves the elimination of a water molecule where the departing hydrogen and hydroxyl groups are in an anti-coplanar arrangement, leading to the formation of a specific (E)-isomer. nih.gov This level of stereochemical control, dictated by the reaction mechanism and the inherent stability of the transition states, is a fundamental concept that can be applied to the design of stereoselective syntheses of substituted 5H-benzo[c] nih.govrsc.orgnaphthyridin-6-ones.
The challenges in the asymmetric synthesis of this specific naphthyridinone lie in the development of catalysts and chiral auxiliaries that can effectively differentiate between the prochiral faces of the substrate or intermediate during the bond-forming steps that create the stereocenter. Future research in this area will likely focus on the adaptation of existing asymmetric catalytic methods to this particular heterocyclic core.
Modern Catalytic Methods in Naphthyridinone Synthesis (e.g., Rh(III)-catalyzed, Cu(I)-oxidized annulation, metal complex formation)
Modern catalytic methods have revolutionized the synthesis of complex heterocyclic scaffolds, offering efficient and atom-economical routes to previously inaccessible structures. In the context of naphthyridinone synthesis, several powerful catalytic systems have been developed.
Ruthenium-Catalyzed [2+2+2] Cycloaddition: A convenient and powerful method for the synthesis of benzo[c] rsc.orgnih.govnaphthyridinones and benzo[c] researchgate.netnih.govnaphthyridinones involves a ruthenium-catalyzed [2+2+2] cycloaddition. acs.org This reaction brings together 1,7-diynes and cyanamides to construct the core naphthyridinone structure. The method demonstrates good functional group tolerance and provides the desired products in yields of up to 79% with high regioselectivity. acs.org This approach represents a highly convergent strategy for accessing the benzo[c]naphthyridinone framework.
Palladium-Catalyzed Catellani Reaction: Another modern catalytic approach that has been successfully employed for the synthesis of benzo nih.govresearchgate.netnaphthyridinones is the Catellani reaction. nih.govacs.org This palladium-catalyzed reaction involves the coupling of N-substituted o-bromobenzamides with 4-bromoquinolines. nih.govacs.org The use of a norbornene mediator allows for a cascade of C-C and C-N bond formations in a single pot. This intramolecular version of the Catellani reaction has been optimized to produce bulky N-substituted benzo nih.govresearchgate.netnaphthyridinones in good to excellent yields. nih.govacs.org
Copper-Catalyzed Reactions: While a specific Cu(I)-oxidized annulation for 5H-benzo[c] nih.govrsc.orgnaphthyridin-6-one was not found in the search results, copper catalysis is widely used in the synthesis of nitrogen-containing heterocycles. For example, copper-catalyzed rearrangement cascade allyl-amination has been used to synthesize seven-membered diazepine (B8756704) derivatives. nih.gov The synthesis of 1-phenylethynyl derivatives of benzo[b] nih.govresearchgate.netnaphthyridines also utilizes a copper(I) iodide catalyst. nih.gov These examples suggest the potential for developing copper-catalyzed methodologies for the synthesis of the target naphthyridinone.
Rhodium-Catalyzed Reactions: Although a specific Rh(III)-catalyzed synthesis for 5H-benzo[c] nih.govrsc.orgnaphthyridin-6-one was not identified in the provided search results, Rh(III)-catalysis is a powerful tool for C-H activation and annulation reactions to form various heterocyclic systems. The development of such a method for the target compound would be a significant advancement.
Metal Complex Formation: The nitrogen atoms within the 5H-benzo[c] nih.govrsc.orgnaphthyridin-6-one scaffold are potential sites for metal coordination. The synthesis of benzo[c]pyrazolo rsc.orgnih.govnaphthyridine derivatives, close analogues, has been shown to produce compounds that can act as chemosensors for metal cations like Ni²⁺. nih.gov This indicates that the 5H-benzo[c] nih.govrsc.orgnaphthyridin-6-one core can indeed form metal complexes, a property that could be exploited in catalysis or materials science.
Table 2: Overview of Modern Catalytic Methods for Benzo-fused Naphthyridinone Synthesis
| Catalytic Method | Catalyst/Reagents | Product Type | Key Features | Reference |
| [2+2+2] Cycloaddition | Ruthenium catalyst, 1,7-diynes, cyanamides | Benzo[c] rsc.orgnih.govnaphthyridinones, Benzo[c] researchgate.netnih.govnaphthyridinones | High regioselectivity, good yields, convergent synthesis | acs.org |
| Catellani Reaction | Palladium catalyst, N-substituted o-bromobenzamides, 4-bromoquinolines, norbornene | N-substituted benzo nih.govresearchgate.netnaphthyridinones | One-pot synthesis, good to excellent yields, bulky substituents tolerated | nih.govacs.org |
This table is generated based on data from the text and is for illustrative purposes.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 5h Benzo C 1 2 Naphthyridin 6 One Derivatives
Systematic Exploration of Substituent Effects on Biological Activity Profiles
SAR studies on benzo[c]naphthyridinone analogs have been crucial in identifying compounds with significant biological activity. Research targeting Aurora kinases, a family of enzymes often dysregulated in cancer, has utilized the 5H-benzo[c] nih.govrsc.orgnaphthyridin-6-one scaffold to develop potent inhibitors. nih.gov An extensive SAR campaign on this scaffold led to the identification of a pan-Aurora inhibitor that demonstrated effective target modulation and antiproliferative effects in cancer cell lines. nih.gov This compound also showed in vivo activity, inhibiting the phosphorylation of histone H3, a key substrate of Aurora kinase B, in mouse models following oral administration. nih.gov
Similarly, derivatives of the isomeric 5H-benzo[c] nih.govcalpaclab.comnaphthyridin-6-ones have been identified as potent inhibitors of poly (ADP-ribose) polymerase-1 (PARP-1). mdpi.com PARP-1 inhibitors are a clinically important class of drugs, and these compounds have shown protective effects in preclinical models of stroke and heart ischemia. mdpi.com The biological activity of these isomers underscores the versatility of the benzo[c]naphthyridinone core in targeting different ATP-binding sites and enzymatic functions.
Identification of Key Pharmacophoric Elements within the Benzo[c]naphthyridinone Scaffold
Pharmacophore modeling aims to identify the essential structural features of a molecule required for its biological activity. For kinase inhibitors, these features often include a heterocyclic core that can form hydrogen bonds with the "hinge" region of the kinase's ATP-binding pocket, along with hydrophobic groups that occupy adjacent pockets.
In the case of the 5H-benzo[c] nih.govrsc.orgnaphthyridin-6-one series, X-ray crystallography of an inhibitor bound to Aurora kinase A provided critical insights into its binding mode. nih.govmedchemexpress.cn This structural data revealed how the inhibitor orients itself within the ATP binding site, allowing for a structure-guided optimization process. nih.gov The core lactam structure, containing the N-H group and the adjacent carbonyl oxygen, is a key pharmacophoric element, often participating in crucial hydrogen-bonding interactions with the protein target. The planar, tricyclic ring system provides a rigid scaffold that can be decorated with various substituents to achieve specific interactions and improve affinity.
For the related benzo[h] nih.govdrugbank.comnaphthyridin-2(1H)-one scaffold, which also targets a kinase (mTOR), the quinoline (B57606) nitrogen was predicted to form a critical hydrogen bond to the kinase hinge region, while the cyclic urea (B33335) portion was thought to constrain a pendant phenyl ring into a bioactive conformation. nih.gov This highlights the common pharmacophoric principles across different but related naphthyridinone scaffolds.
Conformational Analysis and its Impact on Ligand-Target Interactions
The three-dimensional conformation of a ligand is paramount for its ability to bind effectively to a biological target. The rigid nature of the fused benzo[c]naphthyridinone ring system limits its conformational flexibility, which can be an advantageous property in drug design as it reduces the entropic penalty upon binding.
The crystal structure of a 5H-benzo[c] nih.govrsc.orgnaphthyridin-6-one analog in complex with Aurora kinase A confirmed its binding mode within the ATP-binding site. nih.gov This analysis provided a precise understanding of the spatial arrangement of the inhibitor and its interactions with key amino acid residues, guiding further compound optimization. nih.gov Such structural insights are invaluable for designing next-generation inhibitors with improved potency and selectivity.
Physicochemical Parameter Correlations with Research Compound Potency
Lipophilicity and Basicity: Lipophilicity, often expressed as logP or logD, is a key parameter in drug design. mdpi.com Increased lipophilicity can enhance membrane permeability and cell penetration but can also lead to greater metabolic instability and off-target binding. mdpi.com Basicity is another critical factor, as many inhibitors contain basic nitrogen atoms that can become protonated at physiological pH. This charge can be essential for forming ionic interactions with the target protein but can also be a primary driver of hERG inhibition.
Table 1: Illustrative Example of Physicochemical Parameter Modulation (Data adapted from a study on Dihydro-8H-purin-8-one inhibitors for illustrative purposes)
| Compound | Base Modification | DNA-PK Cell IC50 (nM) | logD₇.₄ | hERG IC50 (µM) | Basic pKa |
| 7 | N-Methylpiperidine | 210 | 1.8 | 9.7 | 8.8 |
| 13 | N-Hydroxyethylpiperidine | 330 | 0.9 | 24 | 8.1 |
| 9 | Quinoxaline-piperidine | 107 | 1.2 | 2.3 | 8.7 |
In this example, introducing a hydroxyethyl (B10761427) group (Compound 13) lowered the basicity (pKa from 8.8 to 8.1) and lipophilicity (logD from 1.8 to 0.9) compared to the parent methylpiperidine compound (Compound 7), resulting in a favorable reduction in hERG activity (IC50 increased from 9.7 to 24 µM).
Mechanistic Investigations of 5h Benzo C 1 2 Naphthyridin 6 One Analogues at the Molecular and Cellular Level
Elucidation of Specific Protein Kinase Inhibition Mechanisms
Analogues of 5H-Benzo[c] nih.govrsc.orgnaphthyridin-6-one have demonstrated inhibitory activity against several critical protein kinases implicated in cancer progression. The core chemical structure serves as a versatile scaffold for developing potent and selective inhibitors that target the ATP-binding sites of these enzymes.
Aurora Kinases (e.g., Aurora A, Aurora B)
A structurally related compound, 5H-Benzo[c] nih.govacs.orgnaphthyridin-6-one , has been identified as the basis for a scaffold of potent Aurora kinase inhibitors. nih.gov Mechanistic studies, including X-ray crystallography, have shown that analogues from this series bind directly within the ATP binding site of Aurora A kinase. nih.gov This competitive inhibition blocks the kinase's ability to phosphorylate its downstream targets, which are essential for mitotic progression.
One analogue, Benzo[c] nih.govacs.orgnaphthyridin-6(5H)-one , was found to be an inhibitor of Aurora A with an IC50 of 5.5 μM. The inhibitory action is not limited to Aurora A. A potent, selective pan-Aurora inhibitor derived from this scaffold demonstrated effective modulation of Aurora B activity. nih.gov This was evidenced by the compound's ability to inhibit the phosphorylation of Histone H3 (pHH3), a key substrate of Aurora B, in mouse bone marrow following oral administration. nih.gov The inhibition of both Aurora A and B suggests a broad impact on the mitotic processes regulated by this kinase family.
| Compound/Analogue | Target Kinase | Mechanism of Action | IC50 / Finding |
| 5H-Benzo[c] nih.govacs.orgnaphthyridin-6-one Analogues | Aurora A | Binds to the ATP binding site, acting as a competitive inhibitor. nih.gov | - |
| Benzo[c] nih.govacs.orgnaphthyridin-6(5H)-one | Aurora A | Inhibition of kinase activity. | 5.5 μM |
| Pan-Aurora Inhibitor from Scaffold | Aurora B | Inhibition of Histone H3 phosphorylation. nih.gov | Potent target modulation in vivo. nih.gov |
Bruton's Tyrosine Kinase (BTK)
The benzonaphthyridinone scaffold has been identified as a suitable starting point for targeting Bruton's Tyrosine Kinase (BTK). nih.gov BTK is a nonreceptor tyrosine kinase crucial for B-cell receptor (BCR) signaling, which promotes B-cell proliferation and survival. nih.govhematologyandoncology.net Inhibitors of BTK function by blocking the ATP binding site, thereby preventing the signal cascade that leads to malignant cell proliferation. youtube.comyoutube.com
Research into tricyclic kinase inhibitors has highlighted a benzonaphthyridinone analogue in which the nitrogen atom of the naphthyridinone core interacts with a hinge residue in the BTK active site. nih.gov This interaction is critical for anchoring the inhibitor and blocking the kinase's function. While many BTK inhibitors, such as ibrutinib, form a covalent bond with a cysteine residue (Cys481) in the active site, resistance can emerge through mutations at this position. youtube.com The development of non-covalent, reversible inhibitors that bind using hydrogen bonds and hydrophobic interactions can overcome such resistance. hematologyandoncology.net The interaction of the benzonaphthyridinone core with the hinge region represents a non-covalent binding mode, suggesting that analogues from this class could be effective against both wild-type and C481-mutated BTK. nih.govhematologyandoncology.net
Mammalian Target of Rapamycin (mTOR)
Analogues based on the related benzo[h] nih.govdntb.gov.uanaphthyridin-2(1H)-one scaffold have been developed as highly potent and selective inhibitors of the Mammalian Target of Rapamycin (mTOR) kinase. dntb.gov.ua mTOR is a serine/threonine kinase that forms two distinct complexes, mTORC1 and mTORC2, which are central regulators of cell growth, proliferation, and survival. rsc.org
A key compound from this class, Torin1 , was developed from a quinoline (B57606) screening hit by introducing a ring constraint to form the tricyclic benzonaphthyridinone structure. dntb.gov.ua This modification resulted in a 1000-fold improvement in cellular mTOR potency. Torin1 inhibits the phosphorylation of substrates of both mTORC1 (like S6K) and mTORC2 (like Akt) at low nanomolar concentrations. dntb.gov.ua A subsequent medicinal chemistry effort led to the discovery of Torin2 , an analogue with an improved pharmacokinetic profile. rsc.orgca.gov Torin2 exhibits an EC50 of 0.25 nM for inhibiting cellular mTOR activity and maintains an 800-fold selectivity over the related PI3K kinase. rsc.orgca.gov This high selectivity is a key feature, as it minimizes off-target effects.
| Compound | Target Complex | Cellular Potency (EC50) | Selectivity |
| Torin1 | mTORC1 / mTORC2 | 2 nM (mTORC1) / 10 nM (mTORC2) | ~1000-fold over PI3K dntb.gov.ua |
| Torin2 | mTOR | 0.25 nM rsc.orgca.gov | ~800-fold over PI3K rsc.orgca.gov |
c-Kit and VEGFR-2 Kinases
To broaden the utility of the naphthyridinone scaffold, a series of 8-amino-substituted 2-phenyl-2,7-naphthyridin-1(2H)-one derivatives were synthesized and identified as novel inhibitors of both c-Kit and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). dntb.gov.ua Both are receptor tyrosine kinases that play critical roles in tumor cell proliferation and angiogenesis, respectively. dntb.gov.uanih.gov
Within this series, compound 9k showed excellent inhibitory activity against c-Kit, with an IC50 value of 8.5 nM. dntb.gov.ua Other analogues, specifically compounds 10l and 10r , demonstrated potent inhibition of VEGFR-2, with IC50 values of 56.5 nM and 31.7 nM, respectively. dntb.gov.ua Molecular docking studies suggest these compounds bind effectively within the kinase domains of c-Kit and VEGFR-2. dntb.gov.ua The ability to dually inhibit these two important oncogenic pathways highlights the therapeutic potential of this particular class of naphthyridinone analogues.
| Compound | Target Kinase | Inhibitory Potency (IC50) |
| 9k | c-Kit | 8.5 nM dntb.gov.ua |
| 10l | VEGFR-2 | 56.5 nM dntb.gov.ua |
| 10r | VEGFR-2 | 31.7 nM dntb.gov.ua |
DNA/RNA Interaction Modes
In addition to kinase inhibition, certain analogues of the core chemical structure have been shown to interact directly with nucleic acids and their associated enzymes, representing an alternative mechanism for their cytotoxic effects.
Topoisomerase Inhibition (e.g., Topoisomerase I, Topoisomerase II)
Topoisomerase I
A class of related, larger analogues, the 5H-Dibenzo[c,h] nih.govdntb.gov.uanaphthyridin-6-ones , have been identified as novel and potent Topoisomerase I (Top1) inhibitors. nih.gov The mechanism of these compounds is to act as "poisons," stabilizing the covalent complex formed between Top1 and DNA during the replication process. nih.gov This stabilization prevents the enzyme from re-ligating the transient single-strand break it creates, leading to an accumulation of DNA damage and ultimately cell death. nih.gov
The substitution pattern on the dibenzonaphthyridinone core is critical for activity. Potent Top1-targeting is observed when the 5-position is substituted with groups like 2-(N,N-dimethylamino)ethyl or a 2-(pyrrolidin-1-yl)ethyl. nih.gov One prominent example, Topovale (ARC-111) , is a potent Top1 inhibitor from this family. nih.gov
Topoisomerase II
Topoisomerase II (Top2) inhibitors also function primarily as poisons by stabilizing the Top2-DNA cleavage complex. researchgate.netca.gov This action blocks the rejoining of cleaved DNA ends, leading to permanent double-strand breaks. nih.govca.gov While direct inhibition of Top2 by 5H-Benzo[c] nih.govrsc.orgnaphthyridin-6-one itself is not extensively documented, compounds with structural similarities, such as certain naphthoquinones and isoquinolines, have been shown to be dual inhibitors of both Topoisomerase I and II. nih.gov Given the structural relationship, it is plausible that specific analogues of the benzonaphthyridinone scaffold could also function as Top2 poisons, interfering with DNA replication by inducing double-strand breaks. nih.govmdpi.com
DNA G-quadruplex Stabilization
Guanine-rich nucleic acid sequences can form non-canonical secondary structures known as G-quadruplexes (G4s). These structures, formed by the stacking of planar G-tetrads, are implicated in various cellular processes, and their stabilization by small molecules can impede DNA replication and lead to single-strand DNA lesions. While certain compounds are known to stabilize these structures, specific research detailing the interaction of 5H-benzo[c]naphthyridin-6-one or its close analogues with DNA G-quadruplexes is not available in the reviewed literature.
Direct DNA Intercalation
DNA intercalation is a mechanism of action for several anticancer agents. Structurally related compounds, such as 5H-Dibenzo[c,h]1,6-naphthyridine-6-ones, have been identified as potent topoisomerase I-targeting agents. This activity often involves the insertion of the molecule between the base pairs of the DNA double helix, leading to the stabilization of the topoisomerase-DNA cleavage complex and subsequent cell death. However, direct evidence and detailed studies confirming a DNA intercalation mechanism for 5H-benzo[c]naphthyridin-6-one itself are not documented in the available scientific reports.
RNA Polymerase Inhibition
The inhibition of RNA polymerase is a mechanism used by some therapeutic agents to halt transcription and, consequently, protein synthesis. A comprehensive search of scientific databases did not yield any studies investigating or reporting the inhibition of RNA polymerase by 5H-benzo[c]naphthyridin-6-one or its closely related analogues.
Modulation of Receptor Systems (e.g., Adenosine (B11128) Receptors, G-Protein Coupled Receptors (GPCRs))
G-protein coupled receptors (GPCRs) are a large family of transmembrane proteins that are crucial drug targets. Adenosine receptors, which belong to the GPCR family, are key modulators of synaptic transmission and plasticity.
Research on the related isomer, 5H-Benzo[c]naphthyridin-6(5H)-one , has shown that it exhibits a low micromolar affinity for human adenosine receptors A1 and A2A. This interaction suggests that compounds within the benzo[c]naphthyridin-one class have the potential to modulate GPCR signaling.
| Compound | Receptor Target | Affinity (Ki) |
| 5H-Benzo[c]naphthyridin-6(5H)-one | Adenosine Receptor A1 | 4.6 µM |
| 5H-Benzo[c]naphthyridin-6(5H)-one | Adenosine Receptor A2A | 4.8 µM |
This table presents data for the related isomer, 5H-Benzo[c]naphthyridin-6(5H)-one, due to the absence of specific data for the isomer.
Cellular Response Characterization
The cell cycle is a tightly regulated process with checkpoints that can be targeted to halt the proliferation of cancer cells. Arresting the cell cycle at the G0/G1 or G2/M phase is a common mechanism for anticancer agents.
Analogues of 5H-benzo[c]naphthyridin-6-one have demonstrated effects on cell cycle progression. For instance, the inhibition of Aurora kinases by 5H-benzo[c]naphthyridin-6-one analogues is consistent with an arrest at the G2/M checkpoint, as these kinases are essential for mitotic entry and progression. Furthermore, a novel dihydrobenzofuro[4,5-b]naphthyridin-6-one derivative was shown to induce cell cycle arrest and apoptosis in human lung cancer cells. These findings suggest a potential role for the benzo[c]naphthyridin-one scaffold in modulating cell cycle regulation, although specific data for the G0/G1 or G2/M arrest induced by the 5H-benzo[c]naphthyridin-6-one isomer is not available.
Apoptosis Induction
Analogues of the 5H-Benzo[c]naphthyridin-6-one scaffold have been identified as potent inducers of apoptosis, a programmed cell death pathway critical for tissue homeostasis and a primary target in cancer therapy. Mechanistic studies have revealed that these compounds can trigger cell death through various signaling cascades.
Notably, a series of 5H-benzo[c] nih.govresearchgate.netnaphthyridin-6-one analogues were investigated as inhibitors of Aurora kinases, which are key regulators of cell division. nih.gov A potent and selective pan-Aurora kinase inhibitor from this series demonstrated significant antiproliferative effects in the MIAPaCa-2 pancreatic cancer cell line. nih.gov The induction of apoptosis by these analogues is linked to their ability to inhibit Aurora kinase B activity, a crucial enzyme for proper chromosome segregation during mitosis. Inhibition of this kinase leads to mitotic catastrophe and subsequent apoptosis. A key biomarker for this activity is the inhibition of the phosphorylation of histone H3 (pHH3). nih.gov
Furthermore, related structures such as benzo[de] nih.govsigmaaldrich.comnaphthyridin-7(8H)-ones have been shown to induce apoptosis by inhibiting Poly (ADP-Ribose) Polymerase 1 (PARP1), an enzyme critical for DNA repair. nih.gov These inhibitors were found to significantly block hydrogen peroxide-induced PARylation in SKOV3 cells, leading to an accumulation of DNA double-strand breaks. nih.gov This accumulation of unrepaired DNA damage triggers cell cycle arrest and ultimately leads to apoptotic cell death, particularly in cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations. nih.gov
The cytotoxic effects of other related benzonaphthyridine derivatives, such as carboxamide derivatives of benzo[b] nih.govnih.govnaphthyridin-(5H)-ones , have been demonstrated against various cancer cell lines. These compounds exhibited potent cytotoxicity against murine P388 leukemia and Lewis lung carcinoma cells, with some analogues showing IC50 values in the nanomolar range, suggesting the induction of cell death pathways like apoptosis. nih.gov
Table 1: Cytotoxicity of Benzo[b] nih.govnih.govnaphthyridin-(5H)one Analogues
This table summarizes the in vitro growth inhibitory properties of selected carboxamide derivatives of benzo[b] nih.govnih.govnaphthyridin-(5H)ones against two murine cancer cell lines.
| Compound | 2-Substituent | P388 Leukemia IC50 (nM) | Lewis Lung Carcinoma IC50 (nM) | Reference |
|---|---|---|---|---|
| Carboxamide Derivative 1 | Methyl | <10 | <10 | nih.gov |
| Carboxamide Derivative 2 | 4-Fluorophenyl | <10 | <10 | nih.gov |
Enzyme Kinetics and Binding Affinity Determinations in Preclinical Settings
The therapeutic potential of 5H-Benzo[c] nih.govsigmaaldrich.comnaphthyridin-6-one analogues is underpinned by their specific interactions with target enzymes. Preclinical studies have focused on determining their enzyme kinetics and binding affinities to understand their potency and selectivity.
For the 5H-benzo[c] nih.govresearchgate.netnaphthyridin-6-one series of Aurora kinase inhibitors, a crystal structure of an initial hit compound in complex with Aurora kinase A revealed its binding mode within the ATP binding site. nih.gov This structural information guided the optimization of the scaffold, leading to the development of a potent and selective pan-Aurora inhibitor. nih.gov While specific Ki or Kd values from the public domain are not available, the potent inhibition of histone H3 phosphorylation in vivo upon oral administration confirms strong target engagement. nih.gov
In the case of the benzo[de] nih.govsigmaaldrich.comnaphthyridin-7(8H)-one class of PARP1 inhibitors, detailed enzymatic assays were conducted. sigmaaldrich.comnih.gov An initial lead compound demonstrated a remarkably high inhibitory activity against the PARP1 enzyme, with an IC50 value of 0.31 nM. sigmaaldrich.comnih.gov Further optimization led to a second-generation inhibitor with high potency against both the PARP1 enzyme and, notably, in cell-based assays, particularly in BRCA1-deficient MDA-MB-436 cells where the cellular 50% cytotoxic concentration (CC50) was less than 0.26 nM. nih.gov This highlights the translation of high enzymatic potency into effective cellular activity.
Table 2: Enzyme Inhibition and Cellular Potency of Benzo[de] nih.govsigmaaldrich.comnaphthyridin-7(8H)-one Analogues
This table presents the PARP1 enzyme inhibitory activity and cellular potency of representative benzo[de] nih.govsigmaaldrich.comnaphthyridin-7(8H)-one derivatives.
| Compound | Target Enzyme | Enzymatic IC50 (nM) | Cell Line | Cellular CC50 (nM) | Reference |
|---|---|---|---|---|---|
| First-Generation Inhibitor | PARP1 | 0.31 | - | - | sigmaaldrich.comnih.gov |
| Second-Generation Lead | PARP1 | - | MDA-MB-436 (BRCA1-deficient) | < 0.26 | nih.gov |
Preclinical Biological Evaluation and Biological Profiling of 5h Benzo C 1 2 Naphthyridin 6 One Derivatives
Mechanistic In Vivo Studies in Animal Models (e.g., target modulation, not safety/efficacy)
There are no published mechanistic in vivo studies for 5H-Benzo[c] nih.govdntb.gov.uanaphthyridin-6-one that detail its target modulation in animal models.
Comparative Biological Activity Studies Across Naphthyridinone Isomers and Analogues
Naphthyridines are a class of six structural isomers, with the position of the two nitrogen atoms defining their classification (e.g., 1,5-, 1,6-, 1,7-, 1,8-, 2,6-, and 2,7-). nih.govresearchgate.net The biological activities of these scaffolds vary significantly.
1,7-Naphthyridine (B1217170) Derivatives : A derivative isolated from Streptomyces albogriseolus has shown cytotoxic potential against a human stomach carcinoma cell line. nih.govmdpi.com
1,8-Naphthyridine Analogues : The 5H-benzo[c] nih.govmedchemexpress.cnnaphthyridin-6-one scaffold has been developed into potent pan-Aurora kinase inhibitors, demonstrating anti-proliferative effects. nih.gov
1,6-Naphthyridine Analogues : Derivatives of benzo[b] nih.govnih.govnaphthyridine have been shown to possess anti-proliferative activity against various human solid tumor cell lines. nih.gov Dibenzo[c,h] nih.govnih.govnaphthyridin-6-ones have been identified as novel topoisomerase I-targeting anticancer agents. psu.edunih.gov
1,5-Naphthyridine (B1222797) Derivatives : Alkaloids of the canthin-6-one (B41653) type, which contain a 1,5-naphthyridine ring, have been studied for anticancer, anti-inflammatory, and antimicrobial properties. nih.gov
2,7-Naphthyridine Derivatives : The alkaloid hadranthine B, a derivative of naphthol[1,2,3-ij] dntb.gov.uapsu.edunaphthyridine, exhibited cytotoxic activity against several human cancer cell lines, including melanoma, epidermoid carcinoma, and ovary carcinoma. nih.gov
This diversity highlights how the placement of nitrogen atoms within the fused ring system dramatically influences the molecular targets and resulting biological activity of the compounds.
Phenotypic Screening and Target Deconvolution Strategies
Phenotypic screening is a drug discovery approach that identifies compounds based on their effect on cellular or organismal morphology or function, without prior knowledge of the drug's specific molecular target. nih.govnih.gov This strategy is valuable for uncovering first-in-class medicines and for studying complex diseases where multiple pathways may be involved. nih.gov
For a compound class like benzonaphthyridinones, a phenotypic screen could involve treating various cancer cell lines with a library of derivatives and using high-content imaging to identify compounds that induce a desired phenotype, such as apoptosis or cell cycle arrest.
Once an active compound ("hit") is identified, target deconvolution is necessary to determine its mechanism of action. This subsequent process identifies the specific molecular target(s) responsible for the observed phenotype. nih.gov For example, the discovery that 5H-benzo[c] nih.govmedchemexpress.cnnaphthyridin-6-one analogs act as Aurora kinase inhibitors was the result of a structure-activity relationship (SAR) campaign and structural biology, where a crystal structure of an initial hit was resolved in complex with Aurora kinase A, thus identifying the target and guiding further optimization. nih.gov
Computational Chemistry and in Silico Approaches for 5h Benzo C 1 2 Naphthyridin 6 One Research
Molecular Docking and Protein-Ligand Interaction Modeling
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. This method is instrumental in understanding the binding modes of benzonaphthyridine derivatives and guiding structure-guided drug design.
For instance, in a study on analogues of the isomeric 5H-benzo[c] nih.govnih.govnaphthyridin-6-one , molecular modeling and X-ray crystallography were used to understand their interaction with Aurora kinases. nih.gov A crystal structure of Aurora A in complex with an initial hit compound revealed its binding mode within the ATP binding site. This information was crucial for a subsequent structure-activity relationship (SAR) campaign that led to the development of a potent and selective pan-Aurora inhibitor. nih.gov
Similarly, docking studies on benzo[h] nih.govresearchgate.netnaphthyridin-2(1H)-one analogues as mTOR inhibitors were performed to analyze their binding conformations. These studies help in understanding the key interactions between the small molecule inhibitors and the mTOR protein receptor, providing valuable information for structural modifications to improve activity. In another study, docking of 7-(4H-1,2,4-triazol-3-yl)-benzo[c] researchgate.netijpsonline.comnaphthyridine derivatives into the active site of PIM-1 kinase revealed vital interactions and the binding conformation of these inhibitors. researchgate.net
These examples, while on related isomers, highlight how molecular docking is a powerful tool for visualizing and analyzing the interactions between ligands and their target proteins, which is directly applicable to the study of 5H-Benzo[c] nih.govmedchemexpress.comnaphthyridin-6-one.
Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Methodologies
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), extend this by considering the 3D properties of molecules.
Several QSAR studies have been conducted on related benzonaphthyridine and phenanthridine (B189435) scaffolds. For example, a combined 3D-QSAR and molecular docking study was performed on benzo[h] nih.govresearchgate.netnaphthyridin-2(1H)-one analogues as mTOR inhibitors. ijpsonline.com This study yielded statistically significant CoMFA and CoMSIA models with good predictive ability. ijpsonline.com The contour maps generated from these models indicated that electrostatic, hydrophobic, and hydrogen bond donor fields were crucial for the biological activity of the derivatives. ijpsonline.com
Table 1: Statistical Parameters of 3D-QSAR Models for Benzo[h] nih.govresearchgate.netnaphthyridin-2(1H)-one Analogues
| Model | q² (Cross-validated correlation coefficient) | r² (Non-cross-validated correlation coefficient) |
|---|---|---|
| CoMFA | 0.607 | 0.909 |
| CoMSIA | 0.703 | 0.935 |
Data from a study on mTOR inhibitors. ijpsonline.com
In another study on benzo[c]phenanthridine derivatives as topoisomerase I inhibitors, 2D- and 3D-QSAR models were developed. mdpi.comnih.gov These models showed good correlation coefficients and predictive power, enabling the design of new analogues with potentially higher antitumor activity. mdpi.comnih.gov Furthermore, a 3D-QSAR study on 7-(4H-1,2,4-triazol-3-yl)-benzo[c] researchgate.netijpsonline.comnaphthyridine derivatives as PIM-1 inhibitors also resulted in highly predictive CoMFA and CoMSIA models. researchgate.net The contour maps from these models provided insights into the structural features relevant to biological activity, such as steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields. researchgate.net
These studies demonstrate the utility of QSAR and 3D-QSAR in identifying key structural features that determine the biological activity of compounds related to 5H-Benzo[c] nih.govmedchemexpress.comnaphthyridin-6-one, thereby guiding the synthesis of more potent molecules.
Molecular Dynamics Simulations and Conformational Sampling
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. This technique allows for the exploration of conformational changes, stability of protein-ligand complexes, and the dynamic behavior of molecules in a biological environment.
While specific MD simulation studies on 5H-Benzo[c] nih.govmedchemexpress.comnaphthyridin-6-one were not found, this methodology is widely applied in drug discovery. For example, MD simulations can be used to assess the stability of the binding pose of a ligand obtained from molecular docking. By simulating the protein-ligand complex in a solvent environment, researchers can observe whether the ligand remains stably bound in the active site or if it undergoes significant conformational changes or even dissociates.
In the context of benzonaphthyridine research, MD simulations could be employed to:
Investigate the conformational flexibility of the 5H-Benzo[c] nih.govmedchemexpress.comnaphthyridin-6-one scaffold and its derivatives.
Study the stability of the interactions between benzonaphthyridine analogues and their target proteins, such as kinases or polymerases.
Calculate the binding free energies of different analogues to a target protein, providing a more accurate prediction of their binding affinity.
The insights gained from MD simulations can complement the static picture provided by molecular docking and contribute to a more comprehensive understanding of the molecular recognition process.
Virtual Screening and De Novo Design Strategies for Novel Analogues
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. De novo design, on the other hand, involves the computational design of novel molecules with desired properties from scratch.
The vastness of chemical space, with an estimated 10^60 possible drug-like molecules, makes virtual screening an essential tool. nih.gov The recent expansion of virtual libraries to billions of molecules has been shown to improve hit rates and the potency of discovered ligands. nih.gov Docking large libraries allows for the discovery of a wider range of chemical scaffolds. nih.govnih.gov
For a scaffold like 5H-Benzo[c] nih.govmedchemexpress.comnaphthyridin-6-one, virtual screening could be used to:
Screen massive compound libraries to identify new derivatives with potential activity against a specific target.
Filter and prioritize compounds for experimental testing, saving time and resources.
De novo design strategies could be employed to:
Generate novel molecular structures based on the 5H-Benzo[c] nih.govmedchemexpress.comnaphthyridin-6-one core with optimized interactions in the binding site of a target protein.
Explore new chemical space around the benzonaphthyridine scaffold to overcome issues like poor solubility or off-target effects.
These computational strategies are invaluable for expanding the chemical diversity of 5H-Benzo[c] nih.govmedchemexpress.comnaphthyridin-6-one derivatives and identifying novel lead compounds.
Quantum Chemical Calculations for Reaction Mechanism Elucidation
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to study the electronic structure and reactivity of molecules. These methods can provide detailed insights into reaction mechanisms, transition states, and the energetics of chemical reactions.
In the context of 5H-Benzo[c] nih.govmedchemexpress.comnaphthyridin-6-one research, quantum chemical calculations could be used to:
Investigate the mechanism of synthetic routes to the benzonaphthyridine core, helping to optimize reaction conditions and improve yields.
Study the reactivity of different positions on the benzonaphthyridine ring system, guiding the design of synthetic strategies for functionalization.
Calculate properties such as molecular orbital energies (HOMO-LUMO), which can be related to the electronic properties and reactivity of the molecules.
These calculations provide a fundamental understanding of the chemical behavior of 5H-Benzo[c] nih.govmedchemexpress.comnaphthyridin-6-one and its derivatives at the electronic level.
In Silico Drug Target Prediction (e.g., DTP-COMPARE algorithm)
In silico drug target prediction methods aim to identify the potential biological targets of a small molecule by comparing its properties to those of compounds with known targets. This is a crucial step in understanding the mechanism of action of a compound and for drug repositioning.
Various computational tools and algorithms are available for this purpose. For instance, the DTP-COMPARE algorithm, developed by the National Cancer Institute, predicts the mechanism of action of a compound by comparing its pattern of activity against a panel of cancer cell lines with the patterns of known anticancer agents.
While a specific DTP-COMPARE analysis for 5H-Benzo[c] nih.govmedchemexpress.comnaphthyridin-6-one is not published, similar approaches are widely used. For example, in silico target prediction was used to investigate the anticancer effect of a 1,5-benzodiazepin-2-one (B1260877) derivative, leading to the identification of HER2 and HDAC1 as dual targets. nih.gov Artificial intelligence-based algorithms are also increasingly used for predicting drug-target interactions, which is a key component of in silico drug repositioning workflows. nih.gov
For 5H-Benzo[c] nih.govmedchemexpress.comnaphthyridin-6-one, in silico target prediction could be used to:
Generate hypotheses about its potential molecular targets based on its chemical structure.
Suggest new therapeutic indications for which this scaffold might be effective.
Help to identify potential off-target effects early in the drug discovery process.
These computational approaches are valuable for elucidating the polypharmacology of 5H-Benzo[c] nih.govmedchemexpress.comnaphthyridin-6-one and for exploring its full therapeutic potential.
Analytical and Spectroscopic Characterization in Academic Research of 5h Benzo C 1 2 Naphthyridin 6 One and Its Derivatives
Advanced NMR Spectroscopic Techniques for Structural Elucidaion
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules, including the 5H-Benzo[c] researchgate.netnih.govnaphthyridin-6-one scaffold. Techniques such as ¹H-NMR, ¹³C-NMR, and H-H COSY are routinely employed to provide detailed information about the molecular framework.
¹H-NMR (Proton NMR): This technique provides information about the chemical environment of hydrogen atoms in a molecule. For benzo[b] researchgate.netthieme-connect.denaphthyridone, a related isomer, the proton on the N-10 ring atom is the most deshielded, appearing at 12.25 ppm. lew.ro The pyridinic protons at positions 2 and 4 are observed at 8.76 ppm and 8.58 ppm, respectively. lew.ro The proton assignments are often confirmed by comparing chemical shifts with related heterocyclic compounds. lew.ro In derivatives, the chemical shifts of protons are influenced by the electronic effects of the substituents.
¹³C-NMR (Carbon-13 NMR): This method identifies the chemical environment of carbon atoms. In the unsubstituted benzo[b][naphthyridone] ring, 12 distinct signals are typically observed, corresponding to the 12 different carbon atoms in the molecule. lew.ro The chemical shifts of these carbons provide insight into their electronic environment. For instance, the carbonyl carbon in a lactam ring generally appears at a significantly downfield chemical shift.
H-H COSY (Correlation Spectroscopy): This 2D NMR technique establishes correlations between protons that are coupled to each other, typically through two or three bonds. thieme-connect.de It is invaluable for assigning protons in complex regions of the ¹H-NMR spectrum by identifying neighboring protons. For example, the COSY spectrum can be used to trace the connectivity of protons within the benzene (B151609) and pyridine (B92270) rings of the benzo[c] researchgate.netnih.govnaphthyridin-6-one core. lew.ro
A complete assignment of the ¹H and ¹³C NMR spectra is critical for confirming the successful synthesis of new derivatives and for studying their interactions with biological targets. lew.ro
Table 1: Representative ¹H-NMR and ¹³C-NMR Data for Benzo[b] researchgate.netthieme-connect.denaphthyridone
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| N10-H | 12.25 | - |
| H-2 | 8.76 | - |
| H-4 | 8.58 | - |
| H-6 | 8.22 | - |
| H-8 | 7.78 | - |
| H-9 | 7.64 | - |
| H-3 | 7.35 | - |
| H-7 | 7.23 | - |
| Quaternary Carbons | - | 177.13, 155.28, 151.78, 141.61, 136.30, 134.72, 126.62, 122.43, 123.43, 118.48, 118.43, 115.83 |
Data obtained for benzo[b] researchgate.netthieme-connect.denaphthyridone in DMSO-d6 at 300.13 MHz. lew.ro
Mass Spectrometry Applications in Reaction Monitoring and Purity Assessment for Research Samples
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It is widely used in the research of 5H-Benzo[c] researchgate.netnih.govnaphthyridin-6-one and its derivatives for reaction monitoring and purity assessment.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of a molecule. This is crucial for confirming the identity of newly synthesized compounds and ensuring they have the correct molecular formula.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov This technique is particularly useful for analyzing volatile derivatives of the benzo[c] researchgate.netnih.govnaphthyridin-6-one core and for identifying impurities in a research sample. nih.gov The gas chromatograph separates the components of a mixture, and the mass spectrometer provides a mass spectrum for each component, aiding in their identification. nih.govnih.gov In some cases, derivatization of the compounds is necessary to increase their volatility for GC-MS analysis. nih.gov
X-ray Crystallography for Ligand-Protein Co-crystal Structures and Solid-State Analysis
X-ray crystallography is an indispensable tool for determining the three-dimensional structure of molecules at atomic resolution. This technique has significant applications in the study of 5H-Benzo[c] researchgate.netnih.govnaphthyridin-6-one derivatives, particularly in the context of drug discovery and materials science.
Ligand-Protein Co-crystal Structures: For derivatives of 5H-Benzo[c] researchgate.netnih.govnaphthyridin-6-one that are designed as enzyme inhibitors or receptor ligands, obtaining a co-crystal structure with the target protein is a primary goal. nih.gov These structures provide a detailed view of the binding mode of the ligand, revealing key interactions such as hydrogen bonds and hydrophobic contacts within the protein's active site. researchgate.net This information is invaluable for structure-based drug design, enabling the rational optimization of ligand affinity and selectivity. duke.edu The process often involves co-crystallization of the protein with the ligand or soaking the ligand into pre-formed protein crystals. nih.gov
Solid-State Analysis: Single-crystal X-ray diffraction of the small molecule itself provides unambiguous confirmation of its structure and stereochemistry. It also reveals information about the packing of molecules in the crystal lattice, which can influence the material's physical properties. For example, the analysis of a phenylethynyl derivative of a related benzo[b] researchgate.netnih.govnaphthyridine provided detailed structural information. nih.gov
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. fiveable.me The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds and functional groups. libretexts.org
For 5H-Benzo[c] researchgate.netnih.govnaphthyridin-6-one and its derivatives, IR spectroscopy can confirm the presence of key functional groups:
C=O (Carbonyl) Stretch: The lactam carbonyl group gives rise to a strong absorption band, typically in the range of 1650-1700 cm⁻¹. fiveable.me
N-H (Amine/Amide) Stretch: The N-H bond of the lactam shows a characteristic stretching vibration, usually in the region of 3300-3500 cm⁻¹. fiveable.me
C-H Stretch: Aromatic C-H stretching vibrations are typically observed between 3000 and 3100 cm⁻¹, while aliphatic C-H stretches appear between 2850 and 3000 cm⁻¹. libretexts.org
C=C and C=N Stretches: The aromatic and heteroaromatic rings exhibit characteristic C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region. libretexts.org
Table 2: Typical IR Absorption Frequencies for Functional Groups in 5H-Benzo[c] researchgate.netnih.govnaphthyridin-6-one
| Functional Group | Vibrational Mode | Typical Absorption Range (cm⁻¹) |
| Lactam N-H | Stretch | 3300-3500 |
| Aromatic C-H | Stretch | 3000-3100 |
| Lactam C=O | Stretch | 1650-1700 |
| Aromatic C=C | Stretch | 1500-1600 |
Chromatographic Methods for Research Sample Purification and Analysis
Chromatographic techniques are essential for the purification and analysis of 5H-Benzo[c] researchgate.netnih.govnaphthyridin-6-one and its derivatives in a research setting.
Column Chromatography: This is a standard purification technique used to separate the desired product from unreacted starting materials, by-products, and other impurities. nih.gov The choice of stationary phase (e.g., silica (B1680970) gel) and mobile phase (a solvent or mixture of solvents) is critical for achieving good separation. The progress of the separation is often monitored by thin-layer chromatography (TLC).
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful analytical technique used to assess the purity of a compound and to quantify its concentration. It can also be used for preparative purification of small quantities of material. An automated HPLC method has been shown to be comparable to GC-MS for the analysis of related benzodiazepine (B76468) compounds. nih.gov
Photophysical Properties
The photophysical properties of 5H-Benzo[c] researchgate.netnih.govnaphthyridin-6-one and its derivatives are of interest for applications in areas such as fluorescent probes and photosensitizers.
UV-Vis Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption spectrum reveals the wavelengths at which the molecule absorbs light, which is related to its electronic structure. For a related class of compounds, 5-ethyl-5,6-dihydrobenzo[c] researchgate.netnih.govnaphthyridin-4(3H)-ones, the absorption maxima are in the UV-visible region. researchgate.net The UV-vis spectra of phthalocyanine (B1677752) complexes, another class of fluorescent compounds, are also well-characterized. mdpi.com
Fluorescence Spectroscopy and Quantum Yields: Many heterocyclic compounds, including derivatives of benzo[c] researchgate.netnih.govnaphthyridine, exhibit fluorescence. Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. Key parameters include the excitation and emission wavelengths and the fluorescence quantum yield (Φf), which is a measure of the efficiency of the fluorescence process. For example, 5-ethyl-5,6-dihydrobenzo[c] researchgate.netnih.govnaphthyridin-4(3H)-ones are photostable fluorophores that emit in the green region of the visible spectrum with fluorescence quantum yields up to 0.43. researchgate.net The Stokes shift, which is the difference between the maximum absorption and emission wavelengths, is another important characteristic. For some of these derivatives, Stokes shifts of up to 133 nm have been observed. researchgate.net The fluorescence quantum yield can be influenced by substituents on the core structure and the solvent polarity. nih.govmdpi.com
Table 3: Photophysical Properties of a Representative Fluorescent Benzo[c] researchgate.netnih.govnaphthyridin-4(3H)-one Derivative
| Property | Value |
| Emission Region | Green |
| Fluorescence Quantum Yield (Φf) | Up to 0.43 |
| Stokes Shift | Up to 133 nm |
Data for 5-ethyl-5,6-dihydrobenzo[c] researchgate.netnih.govnaphthyridin-4(3H)-ones. researchgate.net
Emerging Research Frontiers and Future Prospects for 5h Benzo C 1 2 Naphthyridin 6 One Chemistry and Biology
Exploration of Underexplored Biological Targets for Naphthyridinone Scaffolds
The therapeutic promise of naphthyridinone scaffolds is expanding as research uncovers their interactions with a variety of biological targets beyond their well-established roles. While certain isomers of benzo[c]naphthyridin-6-one have been investigated as inhibitors of enzymes like Aurora kinases and poly(ADP-ribose) polymerase (PARP), a vast landscape of other potential targets remains to be explored for the 5H-Benzo[c] nih.govresearchgate.netnaphthyridin-6-one framework.
Kinases, a family of enzymes that play a crucial role in cell signaling and are often dysregulated in diseases like cancer, represent a particularly fertile ground for investigation. For instance, a potent and selective pan-Aurora kinase inhibitor was developed from the 5H-benzo[c] nih.govresearchgate.netnaphthyridin-6-one scaffold. nih.gov This inhibitor demonstrated significant antiproliferative effects in pancreatic cancer cell lines. nih.gov Furthermore, other naphthyridinone derivatives have shown inhibitory activity against MET kinase, AXL receptor tyrosine kinase, and Casein Kinase 2 (CK2), highlighting the versatility of this scaffold in targeting different kinases. nih.govnih.govnih.gov The structural similarities suggest that derivatives of 5H-Benzo[c] nih.govresearchgate.netnaphthyridin-6-one could be designed to target these or other, as yet unexplored, kinases involved in various pathologies.
Beyond kinases, other enzyme families and receptor systems are emerging as potential targets. For example, derivatives of benzo[b] nih.govnih.govnaphthyridine have been identified as potent inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative disorders like Alzheimer's and Parkinson's diseases. nih.gov The exploration of 5H-Benzo[c] nih.govresearchgate.netnaphthyridin-6-one derivatives for their effects on such neurological targets could open new avenues for the treatment of these debilitating conditions. Additionally, the ability of certain heterocyclic compounds to interact with DNA structures, such as three- and four-way junctions, presents another underexplored area. nih.gov Given the planar nature of the benzonaphthyridinone core, its potential to intercalate or bind to non-canonical DNA structures warrants investigation as a novel anticancer strategy.
Development of Novel Synthetic Methodologies for Complex Naphthyridinone Architectures
The synthesis of the 5H-Benzo[c] nih.govresearchgate.netnaphthyridin-6-one core and its complex derivatives is a critical step in exploring its therapeutic potential. While classical synthetic routes exist, the development of novel, efficient, and versatile methodologies is essential for generating diverse libraries of compounds for biological screening.
Recent advances in synthetic organic chemistry offer promising strategies. For instance, a one-pot, multi-component reaction has been developed for the regioselective synthesis of substituted benzo[c]pyrazolo researchgate.netchemrxiv.orgnaphthyridines. rsc.org This approach, which involves the Knoevenagel condensation followed by Michael addition and subsequent cyclization and aromatization, offers an environmentally friendly and efficient route to complex fused heterocyclic systems. rsc.org Such strategies could be adapted for the synthesis of 5H-Benzo[c] nih.govresearchgate.netnaphthyridin-6-one derivatives with diverse substitution patterns.
Another innovative approach involves a cascade process combining an Ugi three-component reaction with an intramolecular aza-Diels-Alder cycloaddition, followed by aromatization, to synthesize 5-aryl-benzo[f] nih.govresearchgate.netnaphthyridines. mdpi.com This microwave-assisted, one-pot process allows for the rapid construction of complex polyheterocyclic scaffolds from simple starting materials. mdpi.com The application of similar cascade reactions could significantly streamline the synthesis of novel 5H-Benzo[c] nih.govresearchgate.netnaphthyridin-6-one analogues.
Furthermore, the synthesis of 5-amino-1,2,3,4-tetrahydrobenzo[b] nih.govresearchgate.netnaphthyridines, which are key precursors to the target scaffold, has been reported starting from anilines and 1-benzyl-4-ethoxycarbonylpiperidin-3-one. researchgate.net The development of more efficient and scalable versions of such precursor syntheses is also a crucial area of research. The exploration of novel catalysts and reaction conditions for these transformations will be instrumental in advancing the field.
Integration of Artificial Intelligence and Machine Learning in Naphthyridinone Research
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and development. nih.gov These powerful computational tools can accelerate the identification of promising drug candidates, optimize their properties, and predict their biological activities, thereby saving significant time and resources.
In the context of 5H-Benzo[c] nih.govresearchgate.netnaphthyridin-6-one research, AI and ML can be applied in several key areas. Generative AI models can be used for the de novo design of novel naphthyridinone derivatives with desired physicochemical and pharmacokinetic properties. mindrank.ai These models, trained on vast datasets of known molecules and their biological activities, can generate new structures that are more likely to be potent and selective for a specific biological target. mindrank.ai For example, AI has been successfully used to design novel inhibitors for targets like checkpoint kinase 2 (Chk2) and the A2A receptor. mdpi.com
Furthermore, ML algorithms can be employed to develop quantitative structure-activity relationship (QSAR) models. These models can predict the biological activity of newly designed 5H-Benzo[c] nih.govresearchgate.netnaphthyridin-6-one analogues based on their chemical structures, allowing for the rapid virtual screening of large compound libraries. AI can also be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of these compounds, helping to identify candidates with favorable drug-like profiles early in the discovery process. frontiersin.org By analyzing complex biological data, AI can also aid in the identification of novel, underexplored biological targets for the naphthyridinone scaffold. nih.gov
Advanced Bioconjugation and Chemical Probe Strategies for Mechanistic Investigations
To fully understand the biological mechanisms of action of 5H-Benzo[c] nih.govresearchgate.netnaphthyridin-6-one and its derivatives, advanced chemical biology tools are indispensable. Bioconjugation and the development of chemical probes are powerful strategies for identifying the direct cellular targets of these compounds and elucidating their downstream effects.
A chemical probe is a small molecule that is potent and selective for a specific biological target and can be used to study its function in a cellular or in vivo context. Recently, a potent and selective naphthyridine-based chemical probe for Casein Kinase 2 (CK2) was developed. nih.govchemrxiv.org This probe, along with a structurally related but inactive negative control, has been instrumental in interrogating the biological roles of CK2. nih.govchemrxiv.org The development of a similar chemical probe based on the 5H-Benzo[c] nih.govresearchgate.netnaphthyridin-6-one scaffold would be a significant step towards validating its potential biological targets.
Bioconjugation involves attaching a tag, such as a fluorescent dye, a biotin (B1667282) molecule, or a photo-crosslinker, to the naphthyridinone core. These tagged molecules can then be used in a variety of experiments, including affinity chromatography to pull down binding partners, fluorescence microscopy to visualize their subcellular localization, and photo-affinity labeling to covalently link them to their targets for subsequent identification by mass spectrometry. The design and synthesis of such bioconjugated derivatives of 5H-Benzo[c] nih.govresearchgate.netnaphthyridin-6-one are crucial for advancing our understanding of their molecular pharmacology.
Investigation into the Role of Naphthyridinones in Neglected Tropical Diseases Research
Neglected tropical diseases (NTDs), such as Chagas disease and leishmaniasis, affect millions of people worldwide, primarily in low-income countries. mdpi.com The current treatments for these diseases are often inadequate due to issues with toxicity, efficacy, and the emergence of drug resistance. infontd.orgfrontiersin.org There is an urgent need for the discovery and development of new, safe, and effective drugs to combat these devastating illnesses.
The naphthyridinone scaffold, with its proven track record against a range of biological targets, represents a promising starting point for the development of novel anti-parasitic agents. While there are no specific reports on the activity of 5H-Benzo[c] nih.govresearchgate.netnaphthyridin-6-one against the parasites that cause Chagas disease (Trypanosoma cruzi) or leishmaniasis (Leishmania species), the broad biological activity of related compounds suggests that this is a worthy area of investigation.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5H-Benzo[c][1,7]naphthyridin-6-one and its derivatives?
- Methodological Answer : The synthesis typically involves multi-step heterocyclic condensation reactions. For example, Karra et al. (2013) synthesized derivatives via benzamide coupling followed by cyclization under reflux with polar aprotic solvents (e.g., DMF) and catalytic bases like K₂CO₃ . Key intermediates include 1-substituted benzamides, where substituents at position 1 influence yield and reactivity. Optimization of reaction time (12–24 hrs) and temperature (80–120°C) is critical to avoid side products like over-oxidized naphthyridines. NMR and LC-MS are recommended for purity validation .
Q. How do structural modifications at position 1 of this compound affect its physicochemical properties?
- Methodological Answer : Substituents at position 1 (e.g., methylpiperazine, cyano groups) alter logP values and hydrogen-bonding capacity. For instance, 2-(4-methylpiperazin-1-yl) derivatives (C₁₇H₁₈N₄O) show increased solubility in aqueous buffers (pH 7.4) compared to unsubstituted analogs . Computational tools like MarvinSketch can predict logP and pKa, while experimental validation via HPLC (C18 column, acetonitrile/water gradient) quantifies hydrophobicity .
Q. What spectroscopic techniques are most reliable for characterizing this compound derivatives?
- Methodological Answer :
- ¹H/¹³C NMR : Aromatic protons in the naphthyridine core appear as doublets (δ 7.2–8.5 ppm), while carbonyl groups (C=O) resonate at δ 165–170 ppm in ¹³C spectra .
- HRMS : Electrospray ionization (ESI+) confirms molecular ions ([M+H]⁺) with mass accuracy <5 ppm .
- X-ray crystallography : Resolves stereochemical ambiguities (e.g., cis/trans hexahydro derivatives) and validates DFT-optimized geometries .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound derivatives as Aurora kinase inhibitors?
- Methodological Answer :
- Step 1 : Screen derivatives against Aurora kinase A/B isoforms using fluorescence-based kinase assays (e.g., ADP-Glo™). IC₅₀ values <100 nM indicate high potency .
- Step 2 : Map hydrophobic interactions via molecular docking (AutoDock Vina). The carbonyl group of benzamide derivatives forms hydrogen bonds with Lys162 in Aurora A, while bulky substituents at position 1 occupy the hydrophobic pocket (Leu208, Phe275) .
- Step 3 : Validate selectivity using kinome-wide profiling (e.g., Eurofins KinaseProfiler) to exclude off-target effects on related kinases like PLK1 .
Q. What strategies resolve contradictions between in vitro and in vivo efficacy data for this compound analogs?
- Methodological Answer :
- Hypothesis 1 : Poor pharmacokinetics (e.g., low oral bioavailability). Address via formulation with PEGylated nanoparticles or co-administration with CYP450 inhibitors .
- Hypothesis 2 : Metabolic instability. Perform microsomal stability assays (human liver microsomes, NADPH cofactor) to identify vulnerable sites (e.g., oxidation at position 8). Introduce electron-withdrawing groups (e.g., -CF₃) to stabilize the scaffold .
- Hypothesis 3 : Tumor microenvironment factors. Use 3D spheroid models or patient-derived xenografts (PDX) to mimic in vivo conditions .
Q. How do stereochemical variations in hexahydro-5H-Benzo[c][1,7]naphthyridin-6-one derivatives impact biological activity?
- Methodological Answer :
- Cis vs. trans isomers : Cis configurations (e.g., 6aR,10aS) enhance binding to Topoisomerase I by aligning the carbonyl group with catalytic tyrosine residues. Chiral HPLC (Chiralpak IA column) separates isomers, while circular dichroism (CD) confirms absolute configuration .
- In silico modeling : Molecular dynamics simulations (AMBER force field) reveal that trans isomers exhibit higher conformational flexibility, reducing target affinity by 10–100× compared to cis analogs .
Data Analysis & Validation
Q. What statistical methods are appropriate for analyzing dose-response data in cytotoxicity assays?
- Methodological Answer :
- Four-parameter logistic regression : Fit sigmoidal curves to calculate IC₅₀ values (GraphPad Prism). Report 95% confidence intervals and R² >0.95 for reproducibility .
- ANOVA with Tukey’s post-hoc test : Compare means across treatment groups (e.g., MIAPaCa-2 vs. HCT-116 cell lines) to identify structure-specific toxicity .
Q. How can researchers validate the mechanism of action of this compound derivatives across independent studies?
- Methodological Answer :
- Biochemical assays : Confirm target engagement via Western blot (e.g., phospho-histone H3 reduction for Aurora B inhibitors) .
- CRISPR/Cas9 knockouts : Ablate Aurora kinases in cell lines to verify loss of compound efficacy .
- Cross-study meta-analysis : Pool data from public repositories (e.g., ChEMBL) to assess correlation between kinase inhibition and antiproliferative activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
